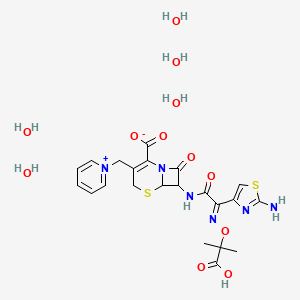

Ceftazidime (hydrate)

Description

BenchChem offers high-quality Ceftazidime (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftazidime (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVPEQXCMGEDNH-QKJNAJOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Antibacterial Spectrum of Ceftazidime (Hydrate): A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the antibacterial spectrum of ceftazidime, a third-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on ceftazidime's efficacy against a range of bacterial pathogens, delves into its mechanism of action, and outlines the prevalent resistance mechanisms. Furthermore, it details standardized methodologies for susceptibility testing, providing a comprehensive resource for laboratory investigation and clinical application.

Introduction: Ceftazidime in the Antibacterial Armamentarium

Ceftazidime is a parenteral third-generation cephalosporin renowned for its broad-spectrum activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] Unlike many of its class, ceftazidime's chemical structure confers stability against many chromosomally and plasmid-mediated beta-lactamases, enzymes that are a primary defense mechanism for many resistant bacteria.[2][3] This guide will dissect the nuances of its antibacterial profile, providing the technical insights necessary for informed research and development.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary targets of ceftazidime are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, ceftazidime effectively blocks the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death.[5]

Caption: Ceftazidime's bactericidal action via PBP inhibition.

In Vitro Antibacterial Spectrum

Ceftazidime's spectrum of activity is a critical consideration in its clinical application. The following sections detail its efficacy against key bacterial groups.

Gram-Negative Aerobes

Ceftazidime demonstrates potent activity against a wide array of Gram-negative aerobic bacteria.[2][6] This is its primary therapeutic niche.

-

Pseudomonas aeruginosa : Ceftazidime is particularly valued for its robust activity against P. aeruginosa, a common opportunistic pathogen.[2][3][7] It is often a first-line treatment for infections caused by this organism.[3]

-

Enterobacteriaceae : Ceftazidime is highly effective against many members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Enterobacter spp., Serratia spp., and Citrobacter spp.[2][4][6]

-

Haemophilus influenzae : It is also active against both beta-lactamase positive and negative strains of H. influenzae.[4]

-

Neisseria meningitidis : Ceftazidime has been successfully used in the treatment of meningitis caused by N. meningitidis.[4]

The following table summarizes the in vitro activity of ceftazidime against common Gram-negative pathogens.

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Pseudomonas aeruginosa | 2 | 4-16 |

| Escherichia coli | ≤0.5 | ≤0.5 |

| Klebsiella pneumoniae | ≤0.5 | ≤0.5 |

| Enterobacter cloacae | ≤0.5 | >16 |

| Proteus mirabilis | ≤0.5 | ≤0.5 |

| Serratia marcescens | ≤0.5 | 2 |

| Haemophilus influenzae | ≤0.5 | ≤0.5 |

Note: MIC values can vary based on the study and geographic location of isolates.

Gram-Positive Aerobes

Ceftazidime's activity against Gram-positive bacteria is notably weaker than that of first and second-generation cephalosporins.[1][2]

-

Staphylococcus aureus : While it has some activity against methicillin-susceptible S. aureus (MSSA), it is less potent than earlier generation cephalosporins.[2][3] It is not active against methicillin-resistant S. aureus (MRSA).[3]

-

Streptococcus pneumoniae : Ceftazidime has demonstrated activity against S. pneumoniae.[4]

-

Streptococcus pyogenes : It is also active against S. pyogenes (Group A beta-hemolytic streptococci).[4]

-

Enterococci : Ceftazidime has no inhibitory action against Enterococcus faecalis.[6]

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (MSSA) | 4 | >16 |

| Streptococcus pneumoniae | 1 | 4 |

| Streptococcus pyogenes | ≤0.5 | ≤0.5 |

Note: MIC values can vary based on the study and geographic location of isolates.

Anaerobic Bacteria

Ceftazidime's activity against anaerobic bacteria is limited.[8][9]

-

Bacteroides fragilis group : It is relatively inactive against this clinically significant group of anaerobes.[8][9]

-

Clostridium species : With the exception of Clostridium perfringens, ceftazidime is largely inactive against other Clostridium species.[8][9]

-

Peptococcus and Peptostreptococcus : These organisms are generally susceptible to ceftazidime.[8][9]

For polymicrobial infections involving suspected anaerobic pathogens, ceftazidime is often combined with an agent with potent anti-anaerobic activity, such as metronidazole.[10]

Mechanisms of Resistance

Bacterial resistance to ceftazidime is a growing concern and can occur through several mechanisms.[4]

-

Beta-Lactamase Production : This is the most common mechanism of resistance.[4] The production of beta-lactamase enzymes that can hydrolyze the beta-lactam ring of ceftazidime renders the antibiotic inactive.[3] This includes extended-spectrum beta-lactamases (ESBLs), AmpC beta-lactamases, and carbapenemases.[11][12]

-

Alteration of Penicillin-Binding Proteins (PBPs) : Modifications in the structure of PBPs can reduce the binding affinity of ceftazidime, thereby diminishing its inhibitory effect.[4]

-

Reduced Permeability : Changes in the outer membrane of Gram-negative bacteria, such as the loss of porin channels, can restrict the entry of ceftazidime into the cell, leading to resistance.[13]

-

Efflux Pumps : The active transport of ceftazidime out of the bacterial cell by efflux pumps can prevent the antibiotic from reaching its PBP targets.

The Role of Beta-Lactamase Inhibitors: Ceftazidime-Avibactam

To combat resistance mediated by beta-lactamases, ceftazidime has been combined with avibactam, a non-beta-lactam beta-lactamase inhibitor. Avibactam inactivates a broad range of beta-lactamases, including ESBLs, AmpC, and some carbapenemases like KPC and OXA-48.[13][14] This combination restores the activity of ceftazidime against many resistant strains of Enterobacteriaceae and P. aeruginosa.[15][16][17]

Methodologies for Susceptibility Testing

Accurate determination of bacterial susceptibility to ceftazidime is crucial for guiding therapeutic decisions. Standardized methods are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

Broth Microdilution

This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare Serial Dilutions of Ceftazidime : A two-fold serial dilution of ceftazidime is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation : The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation : The MIC is determined as the lowest concentration of ceftazidime that completely inhibits visible growth. The result is interpreted as susceptible, intermediate, or resistant based on the breakpoints established by CLSI or EUCAST.

Caption: Workflow for determining MIC by broth microdilution.

Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative test that determines the susceptibility of a bacterium to an antibiotic.

Protocol:

-

Inoculum Preparation : A standardized inoculum of the test organism is prepared as described for broth microdilution.

-

Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application : A paper disk impregnated with a specific amount of ceftazidime (e.g., 30 µg) is placed on the surface of the agar.

-

Incubation : The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Measurement and Interpretation : The diameter of the zone of inhibition around the disk is measured in millimeters. This zone size is then correlated with MIC values and interpreted as susceptible, intermediate, or resistant using CLSI or EUCAST breakpoint tables.

Conclusion

Ceftazidime remains a cornerstone in the treatment of serious Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its broad spectrum against Enterobacteriaceae further solidifies its clinical utility. However, the emergence of resistance, primarily through beta-lactamase production, necessitates ongoing surveillance and the development of strategies to overcome these resistance mechanisms, such as the combination with beta-lactamase inhibitors like avibactam. A thorough understanding of its antibacterial spectrum, mechanism of action, and resistance patterns, coupled with accurate susceptibility testing, is paramount for the effective and responsible use of this important antibiotic in both clinical practice and research settings.

References

-

Ceftazidim - The Comprehensive Antibiotic Resistance Database. [Link]

-

Richards, D. M., & Brogden, R. N. (1985). Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(2), 105–161. [Link]

-

Ceftazidime: Package Insert / Prescribing Information - Drugs.com. [Link]

-

Gaya, H., & Roy, S. (1983). Activity of ceftazidime against Pseudomonas aeruginosa from bacteraemic and fibrocystic patients. The Journal of antimicrobial chemotherapy, 12 Suppl A, 93–100. [Link]

-

Sader, H. S., Castanheira, M., Flamm, R. K., & Mendes, R. E. (2017). Efficacy of ceftazidime/avibactam versus other antimicrobial agents for treating multidrug-resistant Pseudomonas aeruginosa: a propensity-matched retrospective analysis. Frontiers in Cellular and Infection Microbiology, 7, 497. [Link]

-

Ceftazidime (injection route) - Side effects & uses - Mayo Clinic. [Link]

-

Le J. A., McKee B., Srisupha-Olarn W., Jusciej M., Edeki T., & Nicolau D. P. (2017). Potentiation of ceftazidime by avibactam against β-lactam-resistant Pseudomonas aeruginosa in an in vitro infection model. Journal of Antimicrobial Chemotherapy, 72(1), 162-169. [Link]

-

Tamma, P. D., Aitken, S. L., Bonomo, R. A., Mathers, A. J., van Duin, D., & Clancy, C. J. (2024). IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

-

Sader, H. S., Castanheira, M., Flamm, R. K., Mendes, R. E., Farrell, D. J., & Jones, R. N. (2017). Antimicrobial Activity of Ceftazidime-Avibactam Tested against Multidrug-Resistant Enterobacteriaceae and Pseudomonas aeruginosa Isolates from U.S. Medical Centers, 2013 to 2016. Antimicrobial agents and chemotherapy, 61(11), e01045-17. [Link]

-

Ceftazidime - Wikipedia. [Link]

-

What is the mechanism of Ceftazidime? - Patsnap Synapse. [Link]

-

Klietmann, W., Focht, J., & Nösner, K. (1987). [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates]. Infection, 15 Suppl 4, S145–S149. [Link]

-

Phillips, I., & King, A. (1981). Comparative in-vitro activity of ceftazidime (GR-20263) and other beta-lactamase stable cephalosporins against anaerobic bacteria. The Journal of antimicrobial chemotherapy, 8 Suppl B, 247–254. [Link]

-

Sader, H. S., Flamm, R. K., Mendes, R. E., Farrell, D. J., & Jones, R. N. (2017). Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015). The Pediatric infectious disease journal, 36(11), 1019–1024. [Link]

-

FORTAZ® (ceftazidime for injection) - accessdata.fda.gov. [Link]

-

Pasteran, F., Veliz, O., Lucero, C., Rapoport, M., & Corso, A. (2019). P2779 Assessment of ceftazidime-avibactam CLSI 30/20 ug and EUCAST 10/4 ug disk content versus reference agar dilution/broth mic. ECCMID. [Link]

-

Ortiz de la Rosa, J. M., et al. (2023). Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals. Microbiology Spectrum, 11(2), e03429-22. [Link]

-

EUCAST Guidance Documents. [Link]

-

Goldstein, E. J., Citron, D. M., & Cherubin, C. E. (2012). In Vitro Activity of Ceftazidime-NXL104 against 396 Strains of β-Lactamase-Producing Anaerobes. Antimicrobial agents and chemotherapy, 56(6), 3426–3428. [Link]

-

HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use CEFTAZIDIME for Injection - accessdata.fda.gov. [Link]

-

El-Gamal, M. I., et al. (2022). Molecular Mechanisms Mediating Ceftazidime/Avibactam Resistance Amongst Carbapenem-Resistant Klebsiella pneumoniae Clinical Isolates. Infection and Drug Resistance, 15, 6081–6091. [Link]

-

CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

-

Phillips, I., & King, A. (1981). Comparative in-vitro activity of ceftazidime (GR-20263) and other β-lactamase stable cephalosporins against anaerobic bacteria. Journal of antimicrobial chemotherapy, 8(suppl_B), 247-254. [Link]

-

Kos, V. N., et al. (2015). Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data. Antimicrobial agents and chemotherapy, 59(8), 5034–5038. [Link]

-

Gathua, S., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. BMC research notes, 9, 219. [Link]

-

Approved Indications for Ceftazidime-Avibactam - Dr.Oracle. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [Link]

-

Popescu, M., et al. (2018). New FDA approved antibacterial drugs: 2015-2017. ScienceOpen Research. [Link]

Sources

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceftazidime - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 6. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of ceftazidime against Pseudomonas aeruginosa from bacteraemic and fibrocystic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in-vitro activity of ceftazidime (GR-20263) and other beta-lactamase stable cephalosporins against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. scienceopen.com [scienceopen.com]

- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 12. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. antimicrobianos.com.ar [antimicrobianos.com.ar]

- 15. Frontiers | Efficacy of ceftazidime/avibactam versus other antimicrobial agents for treating multidrug- resistant Pseudomonas aeruginosa: a propensity-matched retrospective analysis [frontiersin.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 19. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

Ceftazidime (hydrate) chemical structure and properties

An In-Depth Technical Guide to Ceftazidime (Hydrate) for the Modern Researcher

Foreword: A Senior Application Scientist's Perspective

Ceftazidime is more than just another antibiotic; it is a cornerstone of antibacterial therapy, particularly in the challenging landscape of Gram-negative infections. As a third-generation cephalosporin, its development marked a significant advancement in our ability to combat formidable pathogens like Pseudomonas aeruginosa. This guide is structured to provide not just the fundamental data but the contextual understanding necessary for researchers and drug development professionals. We will delve into the molecular architecture that dictates its function, the kinetic and dynamic properties that govern its clinical application, and the rigorous experimental methodologies required to validate its efficacy. Our approach is to connect the chemical properties to the biological mechanism and, ultimately, to its real-world application and challenges.

The Molecular Blueprint: Chemical Structure and Physicochemical Properties

The efficacy of Ceftazidime is intrinsically linked to its unique molecular structure. It is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the cephalosporin class.[1][2] The core of the molecule is a 7-aminocephalosporanic acid nucleus, which is modified to enhance its antibacterial spectrum and stability.

Key Structural Features and Their Functional Significance:

-

Cephem Nucleus: Comprising a beta-lactam ring fused to a dihydrothiazine ring, this strained bicyclic system is the pharmacophore responsible for inhibiting bacterial enzymes.[3]

-

Aminothiazole Ring: This group at the C-7 position enhances its antibacterial activity, particularly against Gram-negative bacteria.[4]

-

Imino Side Chain: The syn-configuration of the imino side chain, along with the bulky 1-carboxy-1-methylethoxy group, provides significant steric hindrance. This conformation confers remarkable stability against many beta-lactamase enzymes that would otherwise hydrolyze and inactivate the beta-lactam ring.[5]

-

Pyridinium Moiety: Attached at the C-3 position, this positively charged group increases the water solubility of the molecule, making it suitable for parenteral administration.[5]

Ceftazidime is commonly available as a pentahydrate, which influences its formulation and stability.[3][6]

Table 1: Core Chemical and Physical Identifiers of Ceftazidime

| Property | Value | Source(s) |

| IUPAC Name | (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetamido)-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate | [5] |

| CAS Registry Number | 78439-06-2 (for pentahydrate) | [6][7] |

| 72558-82-8 (for anhydrous) | [5][8] | |

| Molecular Formula | C22H22N6O7S2 • 5H2O (Pentahydrate) | [3][6][7] |

| C22H22N6O7S2 (Anhydrous) | [5] | |

| Molecular Weight | 636.65 g/mol (Pentahydrate) | [3][7] |

| 546.57 g/mol (Anhydrous) | [5] |

Table 2: Physicochemical and Handling Properties of Ceftazidime (Hydrate)

| Property | Value | Source(s) |

| Appearance | White crystalline solid/powder | [6] |

| Solubility | Sparingly soluble in organic solvents (DMSO, ethanol). Soluble in aqueous buffers (approx. 5 mg/mL in PBS, pH 7.2). Soluble in acidic and alkali solvents. | [3][6] |

| LogP | -1.6 | [9] |

| Storage | Store as a solid at 2-8°C or -20°C for long-term stability (≥2-4 years). | [3][7][8] |

| Solution Stability | Aqueous solutions are not recommended for storage for more than one day. Solutions in 0.9% NaCl may be stable for up to 6 months at -20°C. | [6] |

Mechanism of Action: Disrupting the Bacterial Fortress

Ceftazidime exerts its bactericidal effect by targeting the final step of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[10][11]

The process is initiated by the diffusion of Ceftazidime across the bacterial outer membrane and into the periplasmic space. Here, it covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[9][11][12] PBPs are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[9][10] Ceftazidime shows a particularly high affinity for PBP3, which is primarily involved in bacterial cell division (septum formation).[4][7]

By inhibiting these enzymes, Ceftazidime effectively blocks the transpeptidation step in peptidoglycan synthesis.[10] This disruption leads to the formation of a weakened, defective cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[10][11][12]

Caption: Mechanism of Action of Ceftazidime.

Chemical Synthesis: A Brief Overview

The industrial synthesis of Ceftazidime is a multi-step process that typically begins with 7-aminocephalosporanic acid (7-ACA) as the starting material.[13] The core strategy involves two key modifications to the 7-ACA scaffold:

-

C-3 Position Modification: The acetoxy group at the C-3 position of 7-ACA is displaced by pyridine to introduce the charged pyridinium-1-ylmethyl side chain.[13]

-

C-7 Position Acylation: The amino group at the C-7 position is acylated with the complex aminothiazole side chain.[13] This is a critical step that installs the moiety responsible for broad-spectrum activity and beta-lactamase stability.

Following these core reactions, subsequent steps involving hydrolysis and purification are performed to yield the final active pharmaceutical ingredient.[13]

Pharmacokinetics and Pharmacodynamics (PK/PD): The Drug in the Body

Understanding the PK/PD profile of Ceftazidime is crucial for designing effective dosing regimens. As it is not well absorbed orally, it must be administered parenterally, either intravenously or intramuscularly.[12]

-

Distribution: Ceftazidime distributes widely into body tissues and fluids, including cerebrospinal fluid (CSF), making it effective for treating meningitis.[12]

-

Metabolism: The drug is not significantly metabolized in the body.[5]

-

Excretion: It is primarily eliminated unchanged by the kidneys through glomerular filtration.[5][14] This means that in patients with impaired renal function, dose adjustments are necessary to prevent drug accumulation.[14][15]

Table 3: Key Pharmacokinetic Parameters of Ceftazidime

| Parameter | Value (in adults with normal renal function) | Source(s) |

| Bioavailability (IM) | ~91% | [5] |

| Elimination Half-life | 1.5 - 2.5 hours | [5][14][15] |

| Volume of Distribution (Vd) | 35 ± 10.5 L | [16] |

| Plasma Protein Binding | Low (<10%) | [14][15] |

| Primary Route of Elimination | Renal (80-90% excreted unchanged in urine) | [5][14][15] |

From a pharmacodynamic perspective, the efficacy of beta-lactams like Ceftazidime is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen. For cephalosporins, a %fT > MIC of 50-70% is generally considered predictive of in-vivo efficacy.[17]

Experimental Protocol: In-Vivo Efficacy Assessment in a Murine Model

To validate the antibacterial activity of Ceftazidime in vivo, the neutropenic murine thigh infection model is a standard and robust methodology. This model minimizes the contribution of the host immune system, thereby isolating the direct bactericidal or bacteriostatic effect of the antibiotic.

Protocol: Neutropenic Murine Thigh Infection Model

-

Animal Model: Use specific-pathogen-free, female ICR mice (or similar strain), typically weighing 22-25 grams.

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.

-

Causality Insight: This regimen depletes neutrophils (<100 cells/mm³), ensuring that any observed bacterial clearance is attributable to the antibiotic's action rather than the host's innate immune response.

-

-

Inoculum Preparation:

-

Culture the bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae) overnight on appropriate agar (e.g., Tryptic Soy Agar).

-

Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension to achieve the target inoculum concentration (typically ~10⁶ to 10⁷ CFU/mL).

-

-

Infection:

-

Two hours after the second dose of cyclophosphamide, inject 0.1 mL of the prepared bacterial inoculum into the posterior thigh muscle of each mouse.

-

-

Drug Administration:

-

Initiate antibiotic therapy 2 hours post-infection.

-

Administer human-simulated exposures of Ceftazidime subcutaneously (SC) or via the desired route. Dosing frequency (e.g., every 2, 4, or 8 hours) is determined based on the drug's half-life in mice to mimic human PK profiles.

-

-

Efficacy Endpoint:

-

At 24 hours post-initiation of therapy, euthanize the mice via CO₂ asphyxiation followed by cervical dislocation.

-

Aseptically dissect the entire thigh muscle.

-

-

Quantification of Bacterial Burden:

-

Homogenize the dissected thigh tissue in a known volume of sterile saline (e.g., 5 mL) using a tissue homogenizer.

-

Perform serial 10-fold dilutions of the tissue homogenate.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the colonies on the following day and calculate the number of CFU per gram of thigh tissue.

-

-

Data Analysis:

-

The primary outcome is the change in bacterial density (log₁₀ CFU/gram) after 24 hours of treatment compared to untreated controls. A ≥1-log₁₀ reduction is typically considered bacteriostatic, while a ≥3-log₁₀ reduction indicates bactericidal activity.

-

Caption: Workflow for In-Vivo Efficacy Testing.

Clinical Applications and Resistance

Ceftazidime is a critical agent for treating a variety of serious infections caused by susceptible Gram-negative bacteria.[1][5]

Primary Indications:

-

Complicated urinary tract infections (cUTI)

-

Hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP)

-

Complicated intra-abdominal infections (cIAI), typically in combination with metronidazole

-

Bacterial meningitis

Its potent activity against Pseudomonas aeruginosa makes it a first-line treatment for infections caused by this pathogen.[3][5][19]

However, the emergence of resistance is a significant clinical challenge. The primary mechanisms include:

-

Production of β-Lactamases: Enzymes like Extended-Spectrum β-Lactamases (ESBLs), AmpC β-lactamases, and serine carbapenemases can hydrolyze and inactivate Ceftazidime.[5][20]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Ceftazidime.

-

Reduced Permeability and Efflux: Changes in outer membrane porins can limit drug entry, while upregulation of efflux pumps can actively remove the drug from the cell.[20]

To counter resistance, particularly from β-lactamase-producing organisms, Ceftazidime has been combined with a β-lactamase inhibitor, avibactam. Ceftazidime-avibactam restores the activity of Ceftazidime against many pathogens that produce Ambler class A, C, and some D enzymes.[20]

Analytical Methodologies for Quantification

Accurate quantification of Ceftazidime in bulk materials, pharmaceutical formulations, and biological matrices is essential for quality control and research. Several validated analytical methods are available:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and robust method, offering high specificity, precision, and accuracy for separating Ceftazidime from degradation products and other matrix components.[21][22]

-

UV-Visible Spectrophotometry: A simpler and more rapid method suitable for routine quality control, though it may be less specific than HPLC.[23][24]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying low concentrations of the drug in complex biological fluids like plasma, essential for pharmacokinetic studies.[25]

Conclusion

Ceftazidime (hydrate) remains a vital tool in the antimicrobial armamentarium. Its sophisticated chemical design confers potent activity against a wide range of Gram-negative pathogens and relative stability to many β-lactamases. A thorough understanding of its structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and the methodologies used to assess its efficacy is paramount for its effective use in clinical settings and for the development of next-generation antibacterial agents. As resistance continues to evolve, the principles learned from the study of Ceftazidime will undoubtedly inform future strategies in the ongoing battle against infectious diseases.

References

- The Ceftazidime Mechanism of Action: How it Fights Bacterial Invaders. (n.d.). Google Cloud.

- Li, X., et al. (2024). Population pharmacokinetics and dose optimization of ceftazidime in critically ill children. Frontiers in Pharmacology.

-

Ceftazidime. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

Ceftazidime. (n.d.). PubChem, National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

What is Ceftazidime used for? (2024). Patsnap Synapse. Retrieved February 5, 2026, from [Link]

-

Xu, T., et al. (2022). Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria. Engineering, 11(4), 138-145. Retrieved February 5, 2026, from [Link]

-

Ceftazidime (injection route). (n.d.). Mayo Clinic. Retrieved February 5, 2026, from [Link]

-

Pharmacology of Ceftazidime; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved February 5, 2026, from [Link]

-

Stone, G. G., et al. (2023). Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme. Journal of Antimicrobial Chemotherapy. Retrieved February 5, 2026, from [Link]

-

Ceftazidime Pentahydrate. (n.d.). PubChem, National Institutes of Health. Retrieved February 5, 2026, from [Link]

- Synthesis method of ceftazidime. (2011). Google Patents.

-

Sime, F. B., et al. (2018). Pharmacokinetic and Pharmacodynamic Analysis of Ceftazidime/Avibactam in Critically Ill Patients. Antimicrobial Agents and Chemotherapy, 62(12). Retrieved February 5, 2026, from [Link]

-

Saavedra, S. Y., et al. (2023). Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals. Microbiology Spectrum. Retrieved February 5, 2026, from [Link]

-

Analytical Method Development and Validation of Ceftazidime Pentahydrate and Tazobactam Sodium by RP-HPLC Method in Bulk and Dosage forms. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

-

MacVane, S. H., et al. (2014). In Vivo Efficacy of Humanized Exposures of Ceftazidime-Avibactam in Comparison with Ceftazidime against Contemporary Enterobacteriaceae Isolates. Antimicrobial Agents and Chemotherapy, 58(11), 6913-6919. Retrieved February 5, 2026, from [Link]

- Synthesis of antibiotic ceftazidime, ceftazidime for injection and preparation method of ceftazidime. (2013). Google Patents.

-

Wang, Y., et al. (2023). Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection. Frontiers in Microbiology. Retrieved February 5, 2026, from [Link]

-

Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. (2021). Journal of AOAC INTERNATIONAL. Retrieved February 5, 2026, from [Link]

-

Pharmacokinetic/Pharmacodynamic Target Attainment of Ceftazidime in Adult Patients on General Wards with Different Degrees of Renal Function: A Prospective Observational Bicenter Cohort Study. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Results of the in vivo efficacy studies utilizing the ceftazidime (CAZ)... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Ceftazidime. (n.d.). RCSB PDB. Retrieved February 5, 2026, from [Link]

-

Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. (n.d.). Journal of Food and Drug Analysis. Retrieved February 5, 2026, from [Link]

-

In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review. (2023). Frontiers. Retrieved February 5, 2026, from [Link]

-

Population pharmacokinetics and dose optimization of ceftazidime in critically ill children. (2024). Frontiers. Retrieved February 5, 2026, from [Link]

-

Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. (n.d.). Scientific & Academic Publishing. Retrieved February 5, 2026, from [Link]

-

Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data. (n.d.). PMC, National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma. (n.d.). Amsterdam UMC. Retrieved February 5, 2026, from [Link]

-

Ceftazidime retains in vivo efficacy against strains of Stenotrophomonas maltophilia for which traditional testing predicts resistance. (n.d.). bioRxiv. Retrieved February 5, 2026, from [Link]

-

Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

-

of resistance mechanisms among ceftazidime-resistant clinical isolates... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

- 1. Ceftazidime (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 2. Ceftazidime Hydrate - LKT Labs [lktlabs.com]

- 3. goldbio.com [goldbio.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 5. Ceftazidime - Wikipedia [en.wikipedia.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. caymanchem.com [caymanchem.com]

- 8. agscientific.com [agscientific.com]

- 9. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. What is Ceftazidime used for? [synapse.patsnap.com]

- 12. youtube.com [youtube.com]

- 13. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]

- 14. Frontiers | Population pharmacokinetics and dose optimization of ceftazidime in critically ill children [frontiersin.org]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Pharmacokinetic and Pharmacodynamic Analysis of Ceftazidime/Avibactam in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Efficacy of Humanized Exposures of Ceftazidime-Avibactam in Comparison with Ceftazidime against Contemporary Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria [engineering.org.cn]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. article.sapub.org [article.sapub.org]

- 24. pharmacyjournal.in [pharmacyjournal.in]

- 25. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

Technical Guide: Ceftazidime (Hydrate) for Studying Penicillin-Binding Proteins (PBPs)

[1]

Executive Summary

This technical guide details the application of Ceftazidime (hydrate) as a precise chemical probe for investigating bacterial cell wall synthesis, specifically targeting Penicillin-Binding Proteins (PBPs) . Unlike broad-spectrum beta-lactams that bind indiscriminately, Ceftazidime exhibits a distinct selectivity profile—primarily targeting PBP3 (FtsI) in Gram-negative organisms like Pseudomonas aeruginosa and Escherichia coli. This specificity makes it an indispensable tool for researchers studying bacterial cell division (septation) and resistance mechanisms involving PBP3 mutations.

This document provides a validated framework for solubilization, mechanistic interrogation, and competitive binding assays using fluorescent reporters (Bocillin FL).

Chemical & Physical Foundation

To ensure experimental reproducibility, the physicochemical properties of the reagent must be managed strictly. Research-grade Ceftazidime is typically supplied as Ceftazidime Pentahydrate .

Physicochemical Profile[2][3][4][5]

-

Active Moiety: Ceftazidime (Third-generation cephalosporin).[1]

-

Formulation: Crystalline Pentahydrate (

).[2] -

Molecular Weight: 636.7 g/mol .[2]

-

Solubility: Soluble in PBS (pH 7.[2]2) up to ~5 mg/mL; soluble in 0.1 M NaOH.

-

Stability: High Lability. The beta-lactam ring is susceptible to hydrolysis in aqueous solution.

-

Storage (Solid): -20°C (Stable for years).[2]

-

Storage (Solution): Prepare fresh. Discard unused portions after 24 hours even at 4°C.

-

Critical Preparation Protocol

Directive: Do not store aqueous stock solutions.

-

Weigh the exact mass of Ceftazidime Pentahydrate.

-

Dissolve in DMSO or 0.1 M Phosphate Buffer (pH 7.0) immediately prior to the assay.

-

For cellular assays, filter-sterilize (0.22 µm) if using aqueous buffer.

Mechanistic Action & Selectivity

Ceftazidime acts as a "suicide substrate" for PBPs. It mimics the D-Ala-D-Ala terminus of the peptidoglycan stem peptide.

The PBP3 Interaction

In Gram-negative bacteria, PBP3 is the essential transpeptidase responsible for septal peptidoglycan synthesis.[1]

-

Binding Event: The nucleophilic Serine residue in the PBP3 active site attacks the beta-lactam ring of Ceftazidime.

-

Acylation: The ring opens, forming a stable covalent acyl-enzyme complex.

-

Consequence: PBP3 is permanently inactivated. Septum formation is halted, but cell elongation (controlled by PBP1a/1b and PBP2) continues.

-

Phenotype: Cells grow into long, non-septate filaments .

Mechanism of Action Diagram

Caption: Pathway of Ceftazidime-induced PBP3 inhibition leading to bacterial filamentation.[3]

Experimental Framework: PBP Competition Assay

The gold standard for validating Ceftazidime binding is the Bocillin FL Competition Assay . This assay relies on the displacement of a fluorescent penicillin derivative (Bocillin FL) by the test compound.[4][5]

Materials

-

Membrane Fraction: Isolated from E. coli K12 or P. aeruginosa PAO1.

-

Bocillin FL: Fluorescent penicillin (Ex/Em: 504/511 nm).

-

Ceftazidime Pentahydrate: Freshly prepared stock.[6]

-

SDS-PAGE System: 10% Tris-Glycine gels.

-

Fluorescence Scanner: Typhoon or equivalent (capable of detecting fluorescein).

Protocol: Competitive Binding

Scientific Integrity Check: This protocol includes a "No Drug" control to establish 100% binding baseline and a "Heat Denatured" control to rule out non-specific fluorescence.

-

Membrane Preparation:

-

Harvest cells at exponential phase (

). -

Lyse via sonication. Centrifuge at 100,000 x g for 60 min at 4°C to pellet membranes.

-

Resuspend in PBS containing protease inhibitors. Protein conc: ~5 mg/mL.

-

-

Pre-Incubation (The Competition Step):

-

Aliquot 50 µg of membrane protein into reaction tubes.

-

Add Ceftazidime at varying concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Incubate at 37°C for 30 minutes . Why? Allows Ceftazidime to acylate its specific targets before the reporter is added.

-

-

Labeling:

-

Add Bocillin FL to a final concentration of 10-20 µM.

-

Incubate at 37°C for 30 minutes . Note: Bocillin FL will bind to any PBPs not already occupied by Ceftazidime.

-

-

Termination & Separation:

-

Add 5X SDS-PAGE loading buffer (with

-mercaptoethanol) to stop the reaction. -

Boil for 3 minutes.

-

Load samples onto SDS-PAGE gel.[7]

-

-

Visualization:

-

Scan the wet gel directly using a fluorescence scanner.

-

Result: Bands disappear where Ceftazidime has successfully bound (competed off Bocillin FL).

-

Workflow Diagram

Caption: Step-by-step workflow for the Bocillin FL / Ceftazidime competition assay.

Data Analysis & Interpretation

Quantitative Binding Profile (IC50)

The following table summarizes the affinity of Ceftazidime for various PBPs. Note the high affinity (low IC50) for PBP3, confirming its role as the primary lethal target.[8]

| Organism | Target PBP | IC50 (µg/mL) | Affinity Level | Physiological Role |

| E. coli | PBP3 | 0.06 | High | Septation (Division) |

| E. coli | PBP1a | 0.9 | Moderate | Elongation |

| E. coli | PBP1b | 3.4 | Low | Elongation |

| E. coli | PBP2 | 240 | Negligible | Rod Shape Maintenance |

| P. aeruginosa | PBP3 | 0.1 | High | Septation |

Data compiled from Cayman Chemical [1] and NIH/PubMed studies [2, 3].

Interpreting the Gel

-

PBP3 Band (approx. 60 kDa): Should fade rapidly as Ceftazidime concentration increases (0.01 -> 0.1 µg/mL).

-

PBP1a/1b Bands (approx. 80-90 kDa): Will fade only at higher concentrations (>1.0 µg/mL).

-

PBP2 Band: Should remain bright (fluorescent) even at high Ceftazidime concentrations, indicating lack of binding.

References

-

Hayes, M. V., et al. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus.[9][10] Journal of Antimicrobial Chemotherapy. [Link]

-

Davies, T. A., et al. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[11][4][3][10] [Link]

-

Kocaoglu, O., & Carlson, E. E. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2.[4] Antimicrobial Agents and Chemotherapy.[11][4][3][10] [Link]

Sources

- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

Technical Guide: In Vitro Activity of Ceftazidime (Hydrate) Against Gram-Negative Bacteria

Executive Summary

Ceftazidime is a third-generation cephalosporin distinguished by its aminothiazolyl side chain and propylcarboxy group. Unlike other cephalosporins, its defining characteristic is robust antipseudomonal activity. In the research context, Ceftazidime (hydrate) —typically supplied as Ceftazidime Pentahydrate —is the standard reference standard.

This guide details the physicochemical handling, mechanistic targeting, and experimental validation of Ceftazidime against Gram-negative pathogens, specifically Pseudomonas aeruginosa and Enterobacterales.

Chemical Identity & Critical Preparation

Expertise Insight: The most common source of experimental error in Ceftazidime assays is the failure to account for the hydration state during stock preparation. Research-grade Ceftazidime is supplied as a pentahydrate (

Physicochemical Profile[2][3][4][5]

-

CAS: 78439-06-2 (Pentahydrate)[1]

-

Molecular Weight: 636.65 g/mol (Pentahydrate) vs. 546.58 g/mol (Anhydrous).

-

Solubility: Sparingly soluble in ethanol/DMSO.[1] Highly soluble in aqueous buffers (PBS) and dilute alkali.

-

Stability: Unstable in solution. Stock solutions must be used immediately or frozen at -80°C. Half-life in solution at 37°C is <24 hours.

Protocol: Precision Stock Calculation

To ensure self-validating MIC data, you must calculate the "As-Is" weight based on the manufacturer's specific potency (usually

The Formula:

If potency is not provided, derive it from the water content:

Step-by-Step Solubilization:

-

Weigh the calculated amount of Ceftazidime Pentahydrate.

-

Add Sodium Carbonate (

) or small volume of 1M NaOH if the powder resists dissolution (Ceftazidime is acidic; neutralization aids solubility). -

Dilute to final volume with sterile distilled water or Phosphate Buffered Saline (PBS) pH 7.2.

-

Filter Sterilize: Use a 0.22

PES membrane (low protein binding).

Mechanism of Action: PBP Targeting

Ceftazidime acts by acylating the serine active site of Penicillin-Binding Proteins (PBPs). In Gram-negative bacteria, its affinity profile is distinct.

-

Primary Target: PBP3 (FtsI) . Inhibition blocks septation, leading to filamentation rather than immediate lysis.[2]

-

Secondary Target: PBP1a/1b. Inhibition at higher concentrations induces rapid lysis.[2][3]

Diagram: PBP3 Inhibition Pathway

The following diagram illustrates the specific molecular cascade in P. aeruginosa.

Caption: Mechanism of Ceftazidime-induced cell death via PBP3 inhibition and filamentation.[4][5]

Spectrum of Activity & Resistance

The following data summarizes the expected in vitro potency. Note the shift in susceptibility when combined with Avibactam (a diazabicyclooctane beta-lactamase inhibitor).[6][7]

Table 1: Comparative MIC Distributions ( )

| Organism | Ceftazidime Alone ( | Ceftazidime-Avibactam ( | Resistance Mechanism |

| P. aeruginosa | 2 / 32 | 2 / 8 | AmpC derepression, Efflux (MexAB-OprM) |

| E. coli | 0.25 / >32 | 0.12 / 0.25 | ESBLs (CTX-M), Porin loss |

| K. pneumoniae | 0.25 / >64 | 0.12 / 0.5 | KPC (Carbapenemases), ESBLs |

CLSI Breakpoints (M100, 34th Ed.)

Experimental Protocols

Protocol A: Time-Kill Kinetics (Dynamic Assessment)

While MIC provides a snapshot, Time-Kill curves define the rate of bactericidal activity.

Causality Check: We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological levels of

Workflow:

-

Inoculum Prep: Dilute overnight culture to

CFU/mL (early log phase). Why: PBPs are maximally expressed during active growth. -

Exposure: Add Ceftazidime at 1x, 2x, and 4x MIC.

-

Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

-

Recovery: Serially dilute in saline and plate on drug-free agar. Note: Use charcoal agar if carryover effects are suspected.

Diagram: Time-Kill Experimental Workflow

Caption: Workflow for determining bactericidal rates (Time-Kill Analysis).

Advanced Application: Synergy with Avibactam

Ceftazidime monotherapy is increasingly compromised by ESBLs (Extended-Spectrum Beta-Lactamases) and KPCs.

Mechanism of Synergy: Avibactam does not contain a beta-lactam ring. It binds covalently and reversibly to the active site of Serine Beta-Lactamases (Ambler Class A, C, and some D), protecting Ceftazidime from hydrolysis.

In Vitro Setup:

When testing the combination, CLSI standards dictate holding Avibactam at a fixed concentration of 4

References

-

Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

-

Nichols, W. W., et al. (2018). Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa.[9] Antimicrobial Agents and Chemotherapy. [Link][9][10]

-

Castanheira, M., et al. (2019). In Vitro Activity of Ceftazidime-Avibactam against Clinical Isolates of Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

-

PubChem. Ceftazidime Pentahydrate Compound Summary. [Link]

-

Lagacé-Wiens, P., et al. (2014). Ceftazidime-Avibactam: An Evidence-Based Review of its Pharmacology and Potential Use. Core Evidence. [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Activity of Ceftazidime-Avibactam against Clinical Isolates of Enterobacteriaceae and Pseudomonas aeruginosa Collected in Latin American Countries: Results from the INFORM Global Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.beckmancoulter.com [media.beckmancoulter.com]

- 9. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Pharmacokinetic Properties of Ceftazidime in Animal Models: A Technical Guide

Executive Summary

Ceftazidime is a third-generation cephalosporin characterized by high polarity, low protein binding, and predominant renal elimination.[1] In the context of preclinical drug development, it serves as a quintessential "time-dependent" antibiotic. Its pharmacokinetic (PK) profile across animal models (murine, canine, primate) is driven almost exclusively by glomerular filtration, making it a reliable marker for renal function but requiring aggressive dosing regimens in small animals to match human exposure targets.

This guide details the pharmacokinetic properties, interspecies scaling, and validated experimental protocols for Ceftazidime, designed for researchers requiring high-fidelity translational data.

Mechanistic Basis & PK/PD Driver[1][2][3]

Molecular Disposition

Ceftazidime is a zwitterionic compound. Its high water solubility and low lipophilicity result in a Volume of Distribution (

The PK/PD Index: Time > MIC

For beta-lactams, the pharmacodynamic (PD) driver of efficacy is the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (

-

Bacteriostasis: Requires

of ~35–40%. -

Maximal Kill: Requires

of ~60–70%.

In animal models, particularly mice, the rapid elimination half-life necessitates fractionated dosing (e.g., q2h) to simulate human kinetics (q8h), a critical experimental design consideration often overlooked by junior researchers.

Mechanism of Action & Elimination Pathway

Figure 1: Disposition and pharmacodynamic pathway of Ceftazidime. Note the central role of plasma concentration driving both efficacy (Target) and elimination (Renal).

Interspecies Pharmacokinetic Profile

The following data aggregates validated parameters from healthy animal models. Note the inverse relationship between body mass and elimination rate, a classic allometric principle.

Table 1: Comparative PK Parameters (IV Administration)

| Species | Dose (mg/kg) | Protein Binding (%) | |||

| Mouse | 25 | 20 – 25 | 0.25 | 10 – 12 | < 10% |

| Rat | 20 | 23 – 48 | 0.28 | 5 – 8 | < 10% |

| Rabbit | 25 | 48 – 60 | 0.22 | 4 – 6 | 15% |

| Dog (Beagle) | 20 | 60 – 70 | 0.19 | 2.8 – 3.5 | < 10% |

| Monkey (Rhesus) | 20 | 90 – 120 | 0.21 | 2.5 – 3.0 | < 10% |

| Human (Ref) | 2g (Total) | 100 – 120 | 0.23 | 1.5 – 2.0 | < 10% |

Key Insight for Protocol Design: The mouse half-life (~20 min) is approximately 1/6th of the human half-life. Therefore, efficacy studies in mice (e.g., thigh infection) must utilize dose fractionation (administering the total daily dose divided into 6–12 injections) to prevent the drug concentration from falling below MIC for extended periods.

Validated Experimental Protocols

Protocol A: Single-Dose Pharmacokinetics (Mouse)

Objective: To define the specific clearance and volume of distribution for a new formulation or comparator study.

Methodology:

-

Animals: CD-1 or BALB/c mice (n=3 per timepoint), 20–25g.

-

Dosing: Administer Ceftazidime 25 mg/kg via Tail Vein (IV) for immediate bioavailability or Subcutaneous (SC) for absorption profiling.

-

Expert Note: SC is preferred for efficacy models; IV is preferred for calculating absolute bioavailability (

).

-

-

Sampling: Terminal cardiac puncture or retro-orbital bleed at: 5, 15, 30, 60, 120, and 240 minutes post-dose.

-

Why these points? The short

means the drug is effectively cleared by 4 hours (10 half-lives).

-

-

Bioanalysis: Plasma separation (EDTA tubes). Protein precipitation with acetonitrile followed by LC-MS/MS or HPLC-UV (Detection at 254 nm).

-

Analysis: Non-compartmental analysis (NCA) to derive AUC,

, and

Protocol B: Neutropenic Mouse Thigh Infection Model

Objective: To determine the PK/PD magnitude (magnitude of %

Workflow Diagram:

Figure 2: Workflow for the Neutropenic Thigh Infection Model. Note the critical timing of cyclophosphamide to ensure the animal acts as a 'living test tube' without immune interference.

Step-by-Step Procedure:

-

Immune Suppression: Cyclophosphamide IP (150 mg/kg on Day -4, 100 mg/kg on Day -1).

-

Validation: Neutrophil count must be <100/mm³ at time of infection.

-

-

Infection: Inoculate 0.1 mL of bacterial suspension (

CFU) into the posterior thigh muscle. -

Dosing: Begin therapy 2 hours post-infection.

-

Regimen: Due to rapid clearance, administer Ceftazidime q2h (every 2 hours) subcutaneously. Total daily doses usually range from 10 to 1000 mg/kg/day to construct a full dose-response curve.

-

-

Harvest: At 24 hours, euthanize mice. Aseptically remove thighs, homogenize in saline, and plate for CFU enumeration.

-

Calculation: Plot

change in CFU vs. PK parameter (

Protocol C: Renal Impairment Model (Rat)

Objective: Since Ceftazidime is renally cleared, this model assesses accumulation risk.

Methodology:

-

Induction: Single IP injection of Uranyl Nitrate (5 mg/kg) or surgical 5/6 Nephrectomy .

-

Uranyl Nitrate causes acute tubular necrosis, mimicking acute kidney injury (AKI).

-

-

Validation: Measure serum creatinine 72 hours post-induction.

-

PK Study: Administer Ceftazidime (20 mg/kg IV).

-

Expectation: In impaired rats,

often extends from ~25 min to >120 min, necessitating dose reduction simulations.

Allometric Scaling & Translational Science

To predict human clearance (

Where:

- = Body Weight[1][3][4]

- = Allometric exponent (typically 0.75 for renal clearance).

- = Coefficient derived from animal data.[5]

Deduced Scaling for Ceftazidime: Because Ceftazidime is excreted unchanged via filtration, it correlates highly with GFR.

-

Monkey to Human: Most accurate predictor due to similar renal physiology.

-

Correction Factor: When scaling from Dog/Monkey, use Brain Weight correction or Maximum Life Potential (MLP) correction if simple weight scaling overestimates clearance, though for Ceftazidime, simple weight scaling is usually sufficient due to lack of metabolism.

Safety Margin Calculation:

-

For Ceftazidime, ensure animal exposure covers the human

(~100 mg/L for a 2g dose) to validate safety against seizures (a known risk at high accumulation).

References

-

Therapeutic and kinetic properties of ceftazidime in animals. Source: PubMed / Antimicrob Agents Chemother.[6] Note: Foundational paper comparing mouse, rat, dog, and monkey PK.[7][8][9]

-

Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection. Source: American Society for Microbiology (ASM). Note: Defines the specific q2h dosing requirements for murine models.

-

Interspecies variability in protein binding of antibiotics. Source: Frontiers in Pharmacology. Note: Validates the low protein binding (<10%) assumption across species.[10]

-

The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs. Source: World's Veterinary Journal. Note: Provides specific clearance and volume parameters for canine models.

-

Application of Physiologically Based Pharmacokinetic Model to Delineate the Impact of Aging and Renal Impairment on Ceftazidime Clearance. Source: MDPI. Note: Discusses the renal filtration mechanism and scaling.

Sources

- 1. wvj.science-line.com [wvj.science-line.com]

- 2. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rxactuator.net [rxactuator.net]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Comparative pharmacokinetics of YM-13115, ceftriaxone, and ceftazidime in rats, dogs, and rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: In Vivo Efficacy of Ceftazidime in a Neutropenic Murine Thigh Infection Model

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Clinically-Relevant Model

Ceftazidime is a third-generation cephalosporin antibiotic with a well-established spectrum of activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The clinical efficacy of ceftazidime, like other beta-lactam antibiotics, is primarily correlated with the time that free drug concentrations remain above the minimum inhibitory concentration (MIC) of the infecting pathogen (%fT>MIC).

In immunocompromised patients, particularly those with febrile neutropenia, infections with organisms like P. aeruginosa can be life-threatening. The host's diminished immune response places a greater burden on the antimicrobial agent to eradicate the pathogen. Therefore, evaluating the efficacy of antibiotics in an animal model that mimics this immunocompromised state is a critical step in preclinical drug development and for establishing clinically relevant dosing regimens.[3] The neutropenic murine thigh infection model is widely regarded as the gold standard for this purpose due to its high degree of standardization, reproducibility, and strong predictive value for clinical outcomes in humans.[3][4]

This document provides a comprehensive, step-by-step protocol for conducting a ceftazidime efficacy study using the neutropenic mouse thigh model. It details the scientific principles behind each procedural choice to ensure robust and interpretable data.

Principle of the Assay

The neutropenic thigh infection model is a highly standardized in vivo system designed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent at a localized site of infection in an immunocompromised host.[4] The experimental logic follows a sequential process:

-

Induction of Neutropenia: The host's immune system, specifically the neutrophil population, is temporarily depleted using a cytotoxic agent like cyclophosphamide.[4][5][6] This renders the mice susceptible to infection and ensures that the observed antimicrobial effect is primarily due to the drug's activity, not a synergistic host immune response.

-

Localized Bacterial Challenge: A known quantity of a well-characterized bacterial strain is injected directly into the thigh muscle.[4] This creates a contained, localized infection that is highly reproducible.

-

Antimicrobial Administration: Two hours post-infection, a time point that allows the bacteria to establish a logarithmic growth phase, treatment with ceftazidime (or vehicle control) is initiated.[5] Various dosing regimens can be tested to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

-

Endpoint Determination: After a defined treatment period (typically 24 hours), the thigh muscles are aseptically harvested, homogenized, and plated to quantify the remaining bacterial burden in colony-forming units (CFU) per gram of tissue.[7][8]

The primary endpoint is the change in bacterial load (Δlog10 CFU) from the start of therapy to the 24-hour time point. By comparing the bacterial burden in treated groups to that of the control group, one can determine the dose required for bacteriostasis (static dose) or for a 1- or 2-log10 reduction in CFU.

Key Experimental Workflow

The following diagram outlines the critical timeline and steps involved in the execution of the neutropenic thigh infection model.

Caption: Experimental workflow for the neutropenic thigh model.

Materials and Reagents

| Category | Item | Example Supplier / Specifications |

| Animals | Specific Pathogen-Free (SPF) female ICR or Swiss Webster mice | 20-25 g body weight |

| Immunosuppression | Cyclophosphamide monohydrate | Sigma-Aldrich (Cat# C0768) |

| Sterile Saline for Injection (0.9% NaCl) | USP grade | |

| Test Article | Ceftazidime (hydrate) | USP reference standard or equivalent |

| Vehicle for Ceftazidime | Sterile water or appropriate buffer | |

| Bacteria | Challenge Strain (e.g., P. aeruginosa) | ATCC 27853 or a clinical isolate with known MIC |

| Growth Media | Mueller-Hinton Broth (MHB), Tryptic Soy Agar (TSA) | |

| Consumables | Syringes (1 mL, 3 mL) with needles (27-30G) | Sterile, single-use |

| Conical tubes (15 mL, 50 mL) | Sterile, polypropylene | |

| Microcentrifuge tubes (1.5 mL) | Sterile | |

| Petri dishes (100 mm) | Sterile | |

| Pipette tips (wide-bore for homogenate) | Sterile, filtered | |

| Equipment | Biological Safety Cabinet (Class II) | |

| CO2 Incubator (37°C) | ||

| Spectrophotometer or Densitometer | For inoculum preparation | |

| Tissue Homogenizer (e.g., Bead Beater or Stomacher) | ||

| Vortex Mixer | ||

| Calibrated Pipettes | ||

| Analytical Balance |

Detailed Experimental Protocols

Animal Handling and Acclimatization

-

Upon arrival, house mice in a controlled environment (22±2°C, 50±10% humidity, 12-h light/dark cycle) with ad libitum access to sterile food and water.

-

Acclimatize animals for a minimum of 3-5 days before initiating any procedures.

-

All animal procedures must be approved by the institution's Animal Welfare Committee and conducted in accordance with relevant guidelines (e.g., Directive 86/609/EEC).[5]

Induction of Neutropenia

Causality: Cyclophosphamide is an alkylating agent that is cytotoxic to rapidly dividing cells, including hematopoietic precursors in the bone marrow. A fractionated dosing regimen is used to induce profound and sustained neutropenia (<100 neutrophils/µL) while minimizing acute toxicity and mortality.[5][6][9]

-

Day -4: Administer 150 mg/kg cyclophosphamide via intraperitoneal (IP) injection.

-

Day -1: Administer a second dose of 100 mg/kg cyclophosphamide via IP injection.[5]

-

Self-Validation: It is recommended to confirm neutropenia in a satellite group of animals on Day 0 by performing a complete blood count (CBC) from a retro-orbital or tail vein blood sample.

Preparation of Bacterial Inoculum

-

From a frozen stock, streak the challenge organism (P. aeruginosa) onto a TSA plate and incubate overnight at 37°C.

-

Inoculate 3-5 colonies into 10 mL of MHB and incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours).

-

Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).

-

Wash the pellet by resuspending in 10 mL of sterile saline and centrifuging again.

-

Resuspend the final pellet in sterile saline. Adjust the bacterial density to approximately 1x10⁷ CFU/mL using a spectrophotometer (e.g., OD600nm of ~0.1) or by comparison to a McFarland standard.

-

Perform a quantitative plate count of the final inoculum by serial dilution to confirm the precise starting concentration.

Thigh Infection Procedure

-

Two hours before initiating therapy (T=0), briefly anesthetize the mice (e.g., using isoflurane).

-

Inject 0.1 mL of the prepared bacterial inoculum (~1x10⁶ CFU) intramuscularly (IM) into the posterior thigh muscle of one hind limb.

Ceftazidime Preparation and Administration

Causality: Ceftazidime's efficacy is time-dependent. Therefore, dosing is often fractionated (e.g., every 2 hours) to maintain drug concentrations above the MIC for a prolonged period, mimicking human infusion protocols.[5] Subcutaneous administration is used for its reliable and consistent absorption.

-

Prepare a stock solution of Ceftazidime (hydrate) in a suitable sterile vehicle (e.g., sterile water for injection).

-

Prepare serial dilutions from the stock solution to achieve the desired final doses for each treatment group. A typical dose-ranging study might include doses from 1 mg/kg/day to >100 mg/kg/day.

-

Two hours post-infection (T=+2h) , begin the treatment regimen. Administer the calculated dose of ceftazidime subcutaneously (SC) in a volume of 0.1-0.2 mL.

-

Continue dosing at the specified intervals (e.g., q2h, q4h, q8h) for a total duration of 24 hours.[5]

-

Include a vehicle-treated control group and a "zero-hour" control group (euthanized immediately after infection) to establish the initial bacterial load.

Endpoint: Quantification of Bacterial Burden

-

At 26 hours post-infection (24 hours after the start of therapy), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Aseptically dissect the entire infected thigh muscle, avoiding skin and bone.

-

Weigh the excised tissue.

-

Place the tissue in a sterile tube with a known volume of sterile saline (e.g., 1 mL) and homogenize thoroughly using a mechanical homogenizer.

-

Create a 10-fold serial dilution series of the tissue homogenate in sterile saline.

-

Plate 100 µL of each appropriate dilution onto TSA plates in duplicate or triplicate.

-

Incubate the plates overnight at 37°C.

-

Count the colonies on plates that contain a countable number (typically 30-300 colonies).

Data Analysis and Interpretation

Calculating Bacterial Load (CFU/g)

The bacterial concentration in the original tissue is calculated using the following formula:

CFU/g = (Average Colony Count × Dilution Factor) / (Volume Plated in mL × Tissue Weight in g) [7][8]

Example Calculation:

-

Average colony count: 150

-

Dilution: 10⁻⁴ (Dilution Factor = 10⁴)

-

Volume plated: 0.1 mL

-

Tissue weight: 0.5 g

CFU/g = (150 × 10000) / (0.1 × 0.5) = 3.0 × 10⁷ CFU/g

For analysis, these values are typically converted to log10 CFU/g.

Data Presentation and Interpretation

Summarize the results in a table showing the mean log10 CFU/g for each treatment group.

| Treatment Group (Total Daily Dose) | Dosing Regimen | Mean log10 CFU/g ± SD (n=3) | Δlog10 CFU (vs. 24h Control) |

| 24h Untreated Control | Saline, q2h | 8.5 ± 0.3 | 0.0 |

| 0h Start Control | N/A | 6.2 ± 0.2 | -2.3 |

| Ceftazidime 12 mg/kg/day | 6 mg/kg, q12h | 7.1 ± 0.4 | -1.4 |

| Ceftazidime 24 mg/kg/day | 12 mg/kg, q12h | 6.2 ± 0.3 | -2.3 (Static Dose) |

| Ceftazidime 48 mg/kg/day | 24 mg/kg, q12h | 5.2 ± 0.5 | -3.3 (1-log Kill) |

| Ceftazidime 96 mg/kg/day | 48 mg/kg, q12h | 4.1 ± 0.4 | -4.4 (2-log Kill) |

-

Static Dose: The dose at which the bacterial load at 24 hours is approximately equal to the initial bacterial load at the start of therapy (0h control).

-

1-log Kill Dose: The dose required to reduce the bacterial burden by 10-fold (1 log10) compared to the 0h control.

These data are then used to model the relationship between the PK/PD index (%fT>MIC) and the observed antibacterial effect, which is crucial for predicting human therapeutic success.

Troubleshooting and Scientific Considerations

-

High Variability: Ensure consistent inoculum preparation and injection technique. Use of inbred mouse strains can reduce biological variability compared to outbred stocks.

-

Animal Mortality: High bacterial loads or excessive toxicity from cyclophosphamide can lead to mortality. Consider reducing the inoculum size or adjusting the cyclophosphamide dosing if this occurs.

-

No Drug Efficacy: Verify the MIC of the challenge strain against ceftazidime. Ensure proper drug formulation, storage, and administration. The bacterial strain may possess resistance mechanisms (e.g., ESBLs, AmpC) that compromise ceftazidime activity.[10]

-

Standardization: Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring data quality and comparability across studies.[11][12][13]

References

-

Lepe JA, Martínez-Martínez L. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection. Antimicrobial Agents and Chemotherapy. 2015;60(2):837-844. [Link]

-

Blaser J, Dudley MN, Gilbert D, Zinner SH. Pharmacodynamics of ceftazidime administered as continuous infusion or intermittent bolus alone and in combination with single daily-dose amikacin against Pseudomonas aeruginosa in an in vitro infection model. Journal of Infectious Diseases. 1989;159(5):931-937. [Link]

-

Khairalla AS, Al-harthi SA, Aldawood A, et al. Effect of inducing neutropenia by using cyclophosphamide or anti-Gr-1 monoclonal antibody (RB6-8C5) on the survival rates of mice after challenge with A. hydrophila. ResearchGate. 2015. [Link]

-

Mouton JW, den Hollander JG, Horrevorts AM. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection. Antimicrobial Agents and Chemotherapy. 2016;60(2):837-44. [Link]

-

Hotchkiss RS, Colston E, Yende S, et al. LOW DOSE CYCLOPHOSPHAMIDE IMPROVES SURVIVAL IN A MURINE TREATMENT MODEL OF SEPSIS. Shock. 2017;47(1S Suppl 1):63-71. [Link]

-

Guttormsen Y, Wergeland L, Gjertsen BT, et al. A mouse-based strategy for cyclophosphamide pharmacogenomic discovery. Journal of Applied Physiology. 2004;96(3):1160-6. [Link]

-

Das S, Hultin ML, Saba M, et al. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. Microbiology Spectrum. 2023;11(3):e0374122. [Link]

-

Louie A, Drusano GL, Banerjee P, et al. In vitro pharmacodynamics of ceftazidime against Pseudomonas aeruginosa isolates from cystic fibrosis patients. Antimicrobial Agents and Chemotherapy. 2001;45(8):2267-72. [Link]

-